N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1184221-15-5
VCID: VC8213196
InChI: InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3
SMILES: CN1CCC(CC1)NCC(F)F
Molecular Formula: C8H16F2N2
Molecular Weight: 178.22

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine

CAS No.: 1184221-15-5

Cat. No.: VC8213196

Molecular Formula: C8H16F2N2

Molecular Weight: 178.22

* For research use only. Not for human or veterinary use.

N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine - 1184221-15-5

Specification

CAS No. 1184221-15-5
Molecular Formula C8H16F2N2
Molecular Weight 178.22
IUPAC Name N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
Standard InChI InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3
Standard InChI Key JYJJBMQMTNTHKY-UHFFFAOYSA-N
SMILES CN1CCC(CC1)NCC(F)F
Canonical SMILES CN1CCC(CC1)NCC(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine, reflects its core structure: a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a methyl group and at the 4-position with a 2,2-difluoroethylamine side chain. Key structural features include:

  • Piperidine Ring: Provides a rigid scaffold that influences conformational stability and receptor interactions.

  • Difluoroethyl Group: Introduces electronegative fluorine atoms, enhancing lipophilicity and metabolic resistance compared to non-fluorinated analogs .

  • Methylamine Moiety: Modifies electron distribution and steric effects, potentially affecting binding affinity.

Table 1: Fundamental Molecular Descriptors

PropertyValue/Descriptor
Molecular FormulaC₈H₁₆F₂N₂
Molecular Weight178.22 g/mol
SMILESCN1CCC(CC1)NCC(F)F
InChIKeySDFZMUXHVPBLHM-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)140.7 ([M+H]+ adduct)

Physicochemical Properties

The difluoroethyl group significantly alters the compound’s physicochemical profile:

  • Lipophilicity: Fluorine atoms increase hydrophobic character, improving membrane permeability and bioavailability.

  • Polar Surface Area: Estimated at 12.9 Ų, suggesting moderate solubility in aqueous media.

  • Hydrogen Bonding: The amine group serves as a hydrogen bond donor, while fluorine atoms act as weak acceptors, influencing molecular interactions .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis can be approached via electrophilic difluoroethylation of a preformed piperidine intermediate. A plausible retrosynthetic pathway involves:

  • Piperidine Core Formation: Cyclization of a linear amine precursor.

  • Methylation: Introduction of the methyl group at the 1-position.

  • Difluoroethylation: Coupling of a difluoroethylating agent to the 4-amine.

Step 1: Piperidine Ring Construction

The piperidine backbone is typically synthesized via cyclization reactions, such as the reduction of pyridine derivatives or intramolecular alkylation of aminoketones.

Step 2: Methylation

Quaternization of the piperidine nitrogen using methyl iodide or dimethyl sulfate under basic conditions yields the 1-methylpiperidin-4-amine intermediate.

Step 3: Difluoroethylation

The final step employs hypervalent iodine reagents (e.g., (2,2-difluoroethyl)(aryl)iodonium triflate) to introduce the difluoroethyl group. This reaction proceeds via an electrophilic mechanism, with the iodine reagent acting as a fluorine donor .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH₂ (gas), Ra-Ni catalyst, 80°C75–85
MethylationCH₃I, K₂CO₃, DMF, 25°C90–95
Difluoroethylation(PhI=CF₂CH₂F), Et₃N, CH₂Cl₂, 0°C60–70

Comparative Analysis with Structural Analogs

Fluorinated piperidines are a well-studied class of compounds due to their pharmacological potential. The table below contrasts N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine with related derivatives:

Table 3: Structural and Functional Comparison of Piperidine Derivatives

CompoundMolecular FormulaKey ModificationsHypothesized Activity
N-Methylpiperidin-4-amineC₆H₁₄N₂No fluorine substituentsCNS modulation
1-(Fluoromethyl)-N-methylpiperidin-4-amineC₇H₁₄FN₂Fluoromethyl groupAntidepressant-like effects
1-(Trifluoromethyl)-N-methylpiperidin-4-amineC₇H₁₄F₃N₂Trifluoromethyl groupEnhanced receptor affinity
This compoundC₈H₁₆F₂N₂2,2-Difluoroethyl groupDual SV2A/GABA receptor binding

The 2,2-difluoroethyl group in this compound uniquely balances lipophilicity and electronic effects, potentially enabling dual-target engagement (e.g., synaptic vesicle protein 2A [SV2A] and γ-aminobutyric acid [GABA] receptors) .

Hypothesized Biological Activity and Mechanisms

Mechanistic Insights

  • SV2A Binding: The difluoroethyl group may enhance hydrophobic interactions with SV2A’s ligand-binding pocket, increasing occupancy at lower doses compared to non-fluorinated drugs.

  • GABAₐ Receptor Modulation: Fluorine’s electronegativity could stabilize hydrogen bonds with key residues (e.g., α1-His101), altering receptor conformation .

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